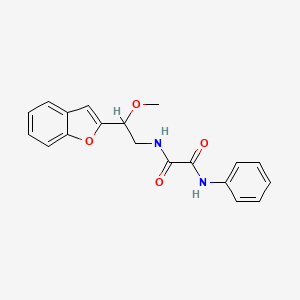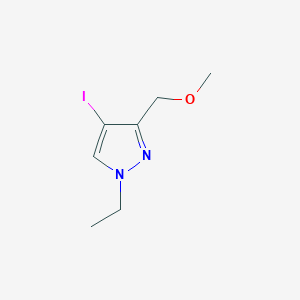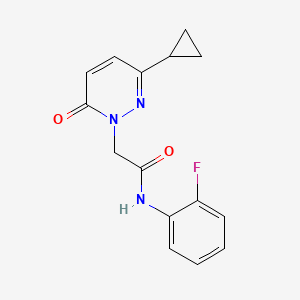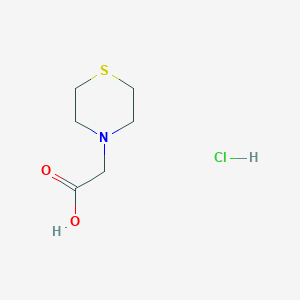
6-Phenylpyridin-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylpyridin-3-amine;dihydrochloride is a chemical compound with the IUPAC name 6-phenyl-3-pyridinamine . It has a molecular weight of 170.21 . The compound is a yellow solid .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 6-Phenylpyridin-3-amine;dihydrochloride, can be achieved through various methods. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 6-Phenylpyridin-3-amine;dihydrochloride can be analyzed using various tools such as MolView . This tool allows for the conversion of a drawn molecule into a 3D model, providing a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis
6-Phenylpyridin-3-amine;dihydrochloride is a yellow solid . It has a molecular weight of 170.21 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
- 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to 6-Phenylpyridin-3-amine, have been evaluated for their antihypertensive activity. Notably, compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).
Synthesis of Antiarrhythmic Agents
- Syntheses of certain [phenyl-14C]4′-[[1-[2-(6-Methyl-2-pyridyl)ethyl]-4-piperidyl]carbonyl]methanesulfon-anilide dihydrochloride dihydrate compounds, which are selective class III antiarrhythmic agents, involve the use of similar chemical structures (Oinuma et al., 1990).
Access to 2-Aminopyridines
- 2-Aminopyridines, with key structural cores resembling 6-Phenylpyridin-3-amine, are critical in synthesizing bioactive natural products, medicinal compounds, and organic materials. New methods for their preparation, involving reactions between 2,6-dibromopyridine and various amines, have been developed (Bolliger et al., 2011).
Synthesis of Novel Pyridinones
- The synthesis of 6-Substituted-amino-4-(4-ethoxyphenyl)-1-phenylpyridin-2(H)-ones, which are structurally related to 6-Phenylpyridin-3-amine, has been achieved from citric acid. These compounds have potential applications in various chemical reactions and synthesis processes (Patel & Patel, 2004).
Cyclometalated Complexes
- Cyclometalated 6-phenyl-2,2'-bipyridyl platinum(II) acetylide complexes have been synthesized and studied for their structure, electrochemistry, and photophysical properties. These complexes are related to 6-Phenylpyridin-3-amine and have applications in photophysics and electrochemistry (Schneider et al., 2009).
Zukünftige Richtungen
While specific future directions for 6-Phenylpyridin-3-amine;dihydrochloride are not mentioned in the search results, there are general trends in the field of drug discovery that could be relevant. For instance, artificial intelligence is being increasingly used in predicting protein-ligand interactions , and 3D printing technologies could enable on-demand production of products with personalized dosages, drug combinations, geometries, and release characteristics .
Eigenschaften
IUPAC Name |
6-phenylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9;;/h1-8H,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLZANHNOERGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridin-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2414039.png)

![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414043.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide](/img/structure/B2414044.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414045.png)
![9-(4-Butoxyphenyl)-3-((4-(tert-butyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)
![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)
![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)


